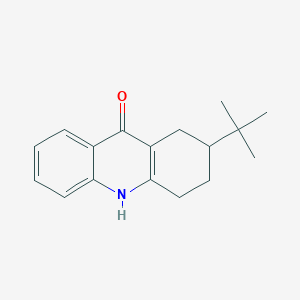
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as THA, is a synthetic compound that has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. THA is a member of the acridine family of compounds and has been found to exhibit a wide range of biological activities.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one involves the condensation of 2,3,4,5-tetrahydro-1H-acridin-9-ol with tert-butyl acetoacetate followed by cyclization and dehydration.
Starting Materials
2,3,4,5-tetrahydro-1H-acridin-9-ol, tert-butyl acetoacetate, sodium ethoxide, ethanol, sulfuric acid, sodium bicarbonate, magnesium sulfate, diethyl ethe
Reaction
Step 1: Dissolve 2,3,4,5-tetrahydro-1H-acridin-9-ol (1.0 g, 6.2 mmol) and tert-butyl acetoacetate (1.5 g, 9.3 mmol) in ethanol (20 mL) and add sodium ethoxide (0.5 g, 8.3 mmol). Stir the mixture at room temperature for 2 hours., Step 2: Add sulfuric acid (2 mL) to the reaction mixture and heat under reflux for 2 hours. Cool the mixture to room temperature and add sodium bicarbonate (2 g) to neutralize the acid. Extract the product with diethyl ether (3 x 20 mL)., Step 3: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil. Purify the product by column chromatography on silica gel using ethyl acetate/hexane (1:4) as the eluent to obtain 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one as a yellow solid (yield: 1.2 g, 70%).
Mechanism Of Action
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to interact with a number of biological targets, including acetylcholinesterase, monoamine oxidase, and NMDA receptors. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can increase the levels of acetylcholine in the brain, which can improve cognitive function. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to inhibit monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting monoamine oxidase, 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one can increase the levels of these neurotransmitters in the brain, which can improve mood and cognitive function. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to modulate NMDA receptors, which are involved in learning and memory.
Biochemical And Physiological Effects
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to exhibit a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and antioxidant effects. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to protect neurons from oxidative stress and to reduce inflammation in the brain. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to improve mitochondrial function, which can improve energy production in the brain.
Advantages And Limitations For Lab Experiments
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has several advantages for lab experiments, including its high potency and selectivity for biological targets. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one is also relatively easy to synthesize and has a well-established structure-activity relationship. However, 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has several limitations for lab experiments, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one, including the development of more potent and selective analogs, the investigation of its potential in treating other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one in combination with other drugs or therapies may enhance its therapeutic potential.
Scientific Research Applications
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been extensively studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. 2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one has also been found to exhibit neuroprotective effects and to enhance cognitive function in animal models.
properties
IUPAC Name |
2-tert-butyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCNUHPZARTKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1,3,4,10-tetrahydroacridin-9(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

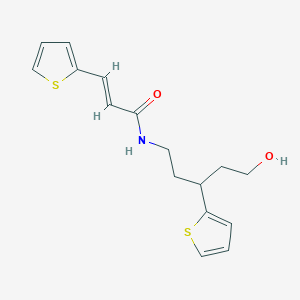
![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)
methanone](/img/structure/B3018996.png)
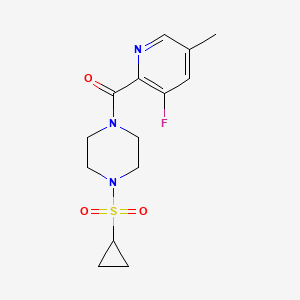
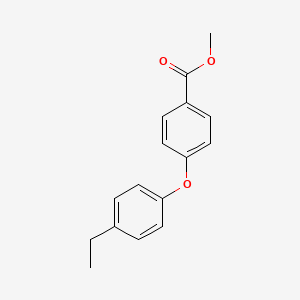
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate](/img/structure/B3019000.png)
![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)
![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)
![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)
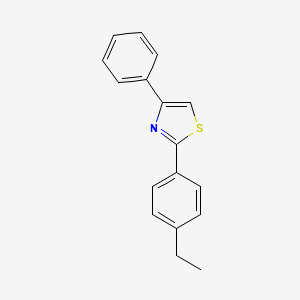
![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)
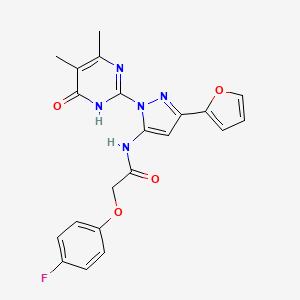
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)